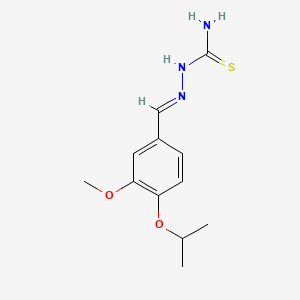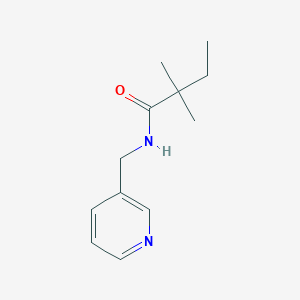
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(6-quinoxalinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoxalinylmethyl benzamide derivatives involves complex chemical processes. These compounds, including variants such as IN-1130, have been synthesized and evaluated for their pharmacokinetics, metabolism, and potential as anti-fibrotic drugs. The synthesis process typically includes the formation of quinoxalinylmethyl benzamide through multiple reaction steps involving specific reagents and conditions to achieve the desired molecular architecture (Kim et al., 2008).
Molecular Structure Analysis
The molecular structure of quinoxalinylmethyl benzamide derivatives has been determined using various spectroscopic and analytical techniques. These methods provide insights into the compound's molecular configuration, including the arrangement of atoms and the presence of functional groups that contribute to its reactivity and properties. For instance, X-ray crystallography and NMR spectroscopy have been employed to confirm the structure of related compounds, showcasing the detailed molecular arrangement and confirming the presence of specific substituents and their configurations (Simone et al., 2006).
Chemical Reactions and Properties
Quinoxalinylmethyl benzamide derivatives undergo various chemical reactions, reflecting their reactive nature. These reactions include interactions with different chemical agents, leading to the formation of new compounds or modification of existing structures. The chemical properties are influenced by the molecular structure, where specific functional groups within the molecule participate in reactions such as oxidation, reduction, and hydrolysis, demonstrating the compound's versatility in chemical transformations.
Physical Properties Analysis
The physical properties of quinoxalinylmethyl benzamide derivatives, such as solubility, melting point, and stability, are crucial for understanding their behavior in different environments. These properties are determined by the compound's molecular structure and influence its application in research and development. For example, solubility in various solvents affects its usability in pharmaceutical formulations, while thermal stability is essential for processing and storage conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, pharmacokinetics, and metabolism, play a significant role in the compound's potential applications. Studies have shown that derivatives like IN-1130 exhibit significant oral bioavailability and distribution into vital organs, indicating their potential in medical applications as anti-fibrotic agents. The compound's metabolism produces major metabolites with specific properties and activities, highlighting the compound's chemical behavior in biological systems (Kim et al., 2008).
Scientific Research Applications
Quinoxaline Derivatives in Scientific Research
Phosphine Ligands for Catalysis : One study focused on phosphine ligands with quinoxaline structures, demonstrating their utility in rhodium-catalyzed asymmetric hydrogenation of alkenes. This process is crucial for the synthesis of chiral pharmaceutical ingredients, indicating the compound's potential application in developing novel catalysts for asymmetric synthesis (Imamoto et al., 2012).
Antimicrobial Activity : Another study explored quinoxaline N,N-dioxide derivatives and their antimicrobial efficacy against bacterial and yeast strains. The study highlights the potential of quinoxaline derivatives in developing new antimicrobial agents, suggesting a possible research avenue for the compound (Vieira et al., 2014).
Neuroprotective Agents : The neuroprotective properties of quinoxaline derivatives, such as NBQX, against cerebral ischemia highlight another application area. NBQX acts as a potent inhibitor of the non-NMDA glutamate receptor, suggesting that structural analogs could be explored for their neuroprotective effects (Sheardown et al., 1990).
5-HT3 Receptor Antagonists : Research into quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists for managing depression presents another scientific application. This indicates the compound's potential relevance in studying receptor interactions and developing therapies for neurological disorders (Mahesh et al., 2011).
properties
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(quinoxalin-6-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,27)10-9-16-5-4-6-18(13-16)21(26)25(3)15-17-7-8-19-20(14-17)24-12-11-23-19/h4-8,11-14,27H,9-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUFIPTWCZJFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=CC3=NC=CN=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(6-quinoxalinylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)
![2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5513480.png)
![3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)
![4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5513487.png)



![N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)
![1-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1,4-diazepane](/img/structure/B5513522.png)
![4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}nicotinamide](/img/structure/B5513528.png)
![methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)
![{1-[(3-hydroxy-3-pyrrolidinyl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5513544.png)
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5513545.png)
